Product packaging for Quinoline, 3-fluoro-4-nitro-, 1-oxide(Cat. No.:CAS No. 17576-63-5)

Quinoline, 3-fluoro-4-nitro-, 1-oxide

Cat. No.: B100973
CAS No.: 17576-63-5
M. Wt: 208.15 g/mol
InChI Key: NMFUNZZDIKAODM-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Nitrogen Heterocycles

Nitrogen heterocycles are a broad and vital class of organic compounds that form the backbone of numerous natural products, pharmaceuticals, and functional materials. Quinoline (B57606), as a fundamental nitrogen heterocycle, is found in various alkaloids and has been a cornerstone in the development of medicinal chemistry. uop.edu.pk The introduction of an N-oxide functionality to the quinoline ring alters its electronic distribution, increasing the electron density on the ring and activating it towards certain chemical transformations. ontosight.ai The presence of both a fluorine atom, a highly electronegative element, and a nitro group, a strong electron-withdrawing group, further modifies the chemical behavior of the quinoline N-oxide system. ontosight.ai

Significance of Substituted Quinoline N-Oxides in Organic Synthesis

Substituted quinoline N-oxides are versatile intermediates in organic synthesis. The N-oxide group can act as an internal oxidizing agent and can also be readily removed, allowing for a wide range of transformations. They are known to participate in cycloaddition reactions and can undergo nucleophilic substitution, often with regioselectivity influenced by the other substituents on the ring. clockss.org For instance, derivatives of quinoline N-oxide are precursors for creating more complex fused heterocyclic systems. clockss.org The specific substitution pattern of 3-fluoro-4-nitroquinoline 1-oxide, with its electron-withdrawing groups, makes it a potential substrate for various nucleophilic aromatic substitution reactions.

Historical Overview of Research on Quinoline N-Oxide Derivatives

Research into quinoline and its derivatives dates back to the 19th century, with its initial isolation from coal tar. uop.edu.pk The study of quinoline N-oxides gained momentum in the mid-20th century, particularly with the discovery of the potent carcinogenic and mutagenic properties of 4-nitroquinoline (B1605747) 1-oxide (4-NQO). wikipedia.orgresearchgate.net This discovery spurred extensive research into the biological activities of substituted quinoline N-oxides and their mechanisms of action. nih.govescholarship.org Much of the research has focused on understanding how these compounds interact with biological macromolecules like DNA, leading to cellular damage. wikipedia.org The synthetic utility of quinoline N-oxides has also been a significant area of investigation, with chemists exploring their reactivity to develop new synthetic methodologies.

Chemical and Physical Properties of Quinoline, 3-fluoro-4-nitro-, 1-oxide

The following tables provide a summary of the known chemical and physical properties of this compound.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name 3-fluoro-4-nitroquinoline 1-oxide
CAS Number 17576-63-5
Molecular Formula C₉H₅FN₂O₃
Molecular Weight 208.15 g/mol chemicalbook.com
Canonical SMILES C1=CC=C2C(=C1)C(=C(C=N2O)N+[O-])F
InChI Key Not available

Table 2: Physical Properties

PropertyValue
Appearance Powder or liquid lookchemicals.com
Boiling Point 403.3 °C at 760 mmHg chemsrc.comalfa-chemistry.com
Density 1.52 g/cm³ chemsrc.comalfa-chemistry.com
Flash Point 197.7 °C chemsrc.comalfa-chemistry.com
Vapor Pressure 2.39E-06 mmHg at 25°C chemsrc.com
Refractive Index 1.639 chemsrc.com
LogP 2.72130 chemsrc.com

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitro group and the fluorine atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. The N-oxide group can participate in 1,3-dipolar cycloaddition reactions. clockss.org Research on the closely related compound, 3-bromo-4-nitroquinoline 1-oxide, has shown that it reacts with enamines to form complex heterocyclic products. clockss.org It is plausible that 3-fluoro-4-nitroquinoline 1-oxide would exhibit similar reactivity.

Research Findings

While specific research focused solely on this compound is limited in the provided results, the broader class of quinoline N-oxides has been the subject of extensive study. A significant body of research exists on 4-nitroquinoline 1-oxide (4-NQO), a well-known carcinogen used in animal models to study oral carcinogenesis. researchgate.netfrontiersin.orgnih.gov Studies have shown that 4-NQO induces DNA damage and can lead to the development of tumors. wikipedia.org The presence of a fluorine atom in the 3-position of the quinoline ring in the title compound could potentially modify its biological activity compared to 4-NQO, possibly influencing its uptake, metabolism, and interaction with cellular targets. ontosight.ai The fluorine atom can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes. ontosight.ai Further research is needed to elucidate the specific biological and chemical properties of this compound.

Strategies for the Construction of the Quinoline Ring System

The formation of the quinoline ring is a foundational step in the synthesis of its derivatives. Over the years, a variety of methods have been developed, ranging from classical annulation reactions to modern, more sophisticated cyclization protocols and multicomponent reactions.

Classical Annulation Reactions (e.g., Skraup Synthesis, Gould-Jacobs Reaction)

Skraup Synthesis: One of the oldest and most well-known methods for quinoline synthesis is the Skraup reaction, first reported by Zdenko Hans Skraup in 1880. iipseries.orgresearchgate.net This reaction typically involves the heating of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline. iipseries.org The reaction can be vigorous, and the use of a moderator like ferrous sulfate is common. iipseries.org Arsenic acid can be used as an alternative, less violent oxidizing agent. iipseries.org

The mechanism of the Skraup synthesis is believed to proceed through the dehydration of glycerol by sulfuric acid to form acrolein. researchgate.netacs.org This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and subsequent oxidation to yield the quinoline ring system. wikipedia.orgnih.gov A proposed fragmentation-recombination mechanism has also been studied using 13C-labeled ketones. wikipedia.org

Gould-Jacobs Reaction: The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines, which can be further modified. mdpi.com This method involves the condensation of an aniline with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate. researchgate.netmdpi.com The initial reaction is a substitution of the ethoxy group, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com This intermediate exists predominantly in its 4-oxo tautomeric form. mdpi.combyjus.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). mdpi.comrsc.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. mdpi.combyjus.com

Reaction Reactants Key Features Product Type
Skraup SynthesisAniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene)Can be a vigorous reaction; proceeds via acrolein intermediate. iipseries.orgresearchgate.netQuinolines
Gould-Jacobs ReactionAniline, Alkoxymethylene malonic esterForms 4-hydroxyquinolines via thermal cyclization. researchgate.netmdpi.com4-Hydroxyquinolines

Modern Cyclization Protocols (e.g., Biere-Seelen, Snieckus, N-Heterocyclic Carbene-Catalyzed Approaches, Povarov Reaction)

Modern synthetic methods offer milder reaction conditions, greater substrate scope, and improved regioselectivity compared to classical approaches.

Biere-Seelen Synthesis: The Biere-Seelen approach, developed in 1979, provides a pathway to quinolin-4-ones starting from methyl anthranilate. mdpi.com The synthesis begins with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, forming an enaminoester. mdpi.com This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. mdpi.com

Snieckus Reaction: The Snieckus method is a valuable tool for the synthesis of 3-substituted quinolin-4-ones. mdpi.com This approach involves the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com The subsequent cyclization of the imine is promoted by a strong base, such as lithium diisopropylamide (LDA), to afford the 3-substituted quinolin-4-one. mdpi.com This method is advantageous due to the availability of a variety of substituted anthranilic acid amides and the relatively mild reaction conditions. mdpi.com

N-Heterocyclic Carbene-Catalyzed Approaches: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of quinolines. rsc.orgresearchgate.net One notable application is in the indirect Friedländer annulation. researchgate.netacs.org In this approach, an NHC catalyzes the reaction between a 2-aminobenzyl alcohol and a ketone to produce polysubstituted quinolines. researchgate.net The proposed mechanism involves the NHC assisting in a tandem proton and hydride transfer, leading to the formation of intermediates that undergo a cross-aldol reaction and subsequent cyclization. researchgate.netacs.org

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and a benzaldehyde) and an electron-rich alkene, such as an enol ether or an enamine, to produce tetrahydroquinolines. wikipedia.orgorganic-chemistry.org These can then be oxidized to the corresponding quinolines. wikipedia.org The reaction is typically catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org The Povarov reaction is also considered a multicomponent reaction, as the three components can be combined in a single pot. wikipedia.orgorganic-chemistry.org Recent advancements have expanded the scope of this reaction, for instance, by using molecular iodine to mediate a formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes. acs.orgresearchgate.netrsc.org

Method Starting Materials Key Transformation Product
Biere-SeelenMethyl anthranilate, Dimethyl acetylenedicarboxylateMichael addition followed by base-induced cyclization. mdpi.comQuinolin-4-one
SnieckusAnthranilic acid amide, KetoneImine formation and base-promoted cyclization. mdpi.com3-Substituted quinolin-4-one
NHC-Catalyzed2-Aminobenzyl alcohol, KetoneIndirect Friedländer annulation. researchgate.netacs.orgPolysubstituted quinoline
PovarovAniline, Benzaldehyde, Electron-rich alkeneLewis acid-catalyzed [4+2] cycloaddition. wikipedia.orgorganic-chemistry.orgTetrahydroquinoline/Quinoline

Multicomponent Reaction Methodologies for Quinoline Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.orgresearchgate.net This approach offers significant advantages in terms of atom economy, step economy, and the ability to generate diverse molecular libraries. researchgate.netresearchgate.net The Povarov reaction is a prime example of an MCR used for quinoline synthesis. researchgate.netrsc.org MCRs have been successfully employed to generate a wide variety of quinoline scaffolds by combining different anilines, aldehydes, and dienophiles. researchgate.netrsc.org Transition-metal-catalyzed MCRs have also emerged as a powerful tool for constructing complex quinoline-based heterocycles. researchgate.net

Regioselective Introduction of Substituents

The biological activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the ring system. Therefore, the development of methods for the regioselective introduction of functional groups is of paramount importance.

Fluorination Strategies

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of quinoline synthesis, fluorination is a key step in producing compounds with potential pharmaceutical applications.

The Balz-Schiemann reaction is a classical and widely used method for the preparation of aryl fluorides from aromatic amines. rsc.orgquimicaorganica.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of fluoroquinoline precursors. The process involves the diazotization of an aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. rsc.org These salts are often stable enough to be isolated. wikipedia.org The subsequent thermal or photochemical decomposition of the diazonium salt yields the corresponding aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. rsc.orgorganic-chemistry.org

The mechanism is generally considered to be an Sₙ1 type, proceeding through the formation of an aryl cation. organic-chemistry.org Variations of the reaction utilize other counterions, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.orgrsc.org

Step Description
1. DiazotizationAn aromatic amine is treated with nitrous acid to form a diazonium salt. rsc.org
2. Salt FormationFluoroboric acid is added to form the aryl diazonium tetrafluoroborate. rsc.org
3. DecompositionThe isolated salt is heated, leading to the formation of the aryl fluoride. rsc.orgorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5FN2O3 B100973 Quinoline, 3-fluoro-4-nitro-, 1-oxide CAS No. 17576-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-nitro-1-oxidoquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFUNZZDIKAODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170020
Record name Quinoline, 3-fluoro-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17576-63-5
Record name Quinoline, 3-fluoro-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Organic Chemistry of Quinoline, 3 Fluoro 4 Nitro , 1 Oxide

Nucleophilic Aromatic Substitution Reactions

The structure of Quinoline (B57606), 3-fluoro-4-nitro-, 1-oxide is primed for nucleophilic aromatic substitution (SNAr). The N-oxide and the nitro group at the 4-position are strong electron-withdrawing groups that effectively stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack. This stabilization significantly lowers the activation energy for substitution, making the pyridine (B92270) ring of the quinoline system highly electrophilic and reactive towards nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism.

Displacement of the Fluoro Group by Nitrogen-Centered Nucleophiles (e.g., Amines)

The carbon atom at the 3-position, bonded to the electronegative fluorine atom, is a primary site for nucleophilic attack. Nitrogen-centered nucleophiles, such as primary and secondary amines, readily displace the fluoride (B91410) ion. While specific studies on the 3-fluoro derivative are not prevalent, extensive research on the analogous compound, 3-bromo-4-nitroquinoline 1-oxide, demonstrates this reactivity clearly. In these reactions, various amines, including amino alcohols and diamines, react to form the corresponding 3-amino-4-nitroquinoline 1-oxide derivatives. These reactions serve as a strong predictive model for the behavior of the 3-fluoro compound, as fluorine is also an excellent leaving group in SNAr reactions due to its high electronegativity which activates the ring towards the initial nucleophilic attack.

For instance, the reaction of 3-bromo-4-nitroquinoline 1-oxide with amines like 2-methylaminoethanol or ethylenediamine (B42938) results in the substitution of the bromine atom. These substituted products can then undergo subsequent intramolecular cyclization upon heating. It is expected that Quinoline, 3-fluoro-4-nitro-, 1-oxide would undergo similar transformations.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on the Analogous 3-Bromo-4-nitroquinoline 1-oxide This table presents data for a closely related analog to illustrate the expected reactivity of this compound.

Nitrogen NucleophileProductReaction Type
2-Methylaminoethanol3-(2-Hydroxy-ethylamino)-4-nitroquinoline 1-oxideSNAr
1-Amino-2-propanol3-(2-Hydroxy-propylamino)-4-nitroquinoline 1-oxideSNAr
Ethylenediamine3-(2-Amino-ethylamino)-4-nitroquinoline 1-oxideSNAr
N,N'-Dimethylethylenediamine1,4-Dimethyl-1,2,3,4-tetrahydro-piperazino[2,3-b]quinoline 5-oxideSNAr followed by Intramolecular Cyclization

Displacement of the Fluoro Group by Oxygen-Centered Nucleophiles (e.g., Alkoxides)

Oxygen-centered nucleophiles, such as alkoxides (e.g., sodium ethoxide), are also capable of displacing the fluoro group at the 3-position. The high electron deficiency of the quinoline ring system facilitates the attack by these strong nucleophiles. Studies on related nitro-substituted pyridine N-oxides have shown that they react with sodium ethoxide. The reaction proceeds through the characteristic Meisenheimer intermediate, with the negative charge delocalized effectively by the N-oxide and nitro groups, before the elimination of the fluoride ion restores aromaticity. The interaction with Lewis acids can substantially accelerate SNAr reactions on N-oxides by coordinating to the oxygen atom and further increasing the ring's electrophilicity. researchgate.net

Displacement of the Fluoro Group by Sulfur-Centered Nucleophiles (e.g., Thiols)

Sulfur-centered nucleophiles, such as thiols and thiolate anions, are potent nucleophiles due to their high polarizability and are effective in SNAr reactions. They are expected to react readily with this compound to displace the fluoride. In a reaction with the analogous 3-bromo-4-nitroquinoline 1-oxide, 2-aminoethanethiol leads to the formation of a thiomorpholino[2,3-b]quinoline derivative, indicating that the sulfur atom acts as the nucleophile to displace the halide. This provides strong evidence for the expected reactivity of the 3-fluoro derivative with sulfur nucleophiles.

Reactivity of the Nitro Group towards Nucleophiles

While halogens are common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly when it is attached to a highly activated aromatic system. Research on 4-nitroquinoline (B1605747) 1-oxide (4-NQO) has shown that its nitro group can be substituted by thiol-containing molecules like glutathione (B108866), a reaction catalyzed by glutathione S-transferase. nih.gov This indicates that under certain conditions, particularly enzymatic ones, the C4-NO₂ bond can be targeted by nucleophiles. However, in typical synthetic organic reactions, the displacement of a halide is often kinetically or thermodynamically favored over the displacement of a nitro group. The competition between these two pathways is a key aspect of the molecule's reactivity profile. mdpi.comnih.gov

Relative Reactivity and Regioselectivity of Fluoro vs. Nitro Group Displacement

The regioselectivity of nucleophilic attack on this compound is a critical consideration, with potential displacement of either the 3-fluoro or the 4-nitro group. Several factors govern the outcome:

Leaving Group Ability : The fluoride ion is a poor leaving group in SN2 reactions but is often an excellent leaving group in SNAr. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. The subsequent elimination of fluoride is fast. The nitrite (B80452) ion (NO₂⁻) is also a competent leaving group.

Position of Activation : Both the fluoro and nitro groups are attached to positions activated by the electron-withdrawing effects of the quinoline N-oxide and the other substituent. The nitro group at C4 is directly conjugated with the N-oxide, leading to strong activation at this position.

Nucleophile and Conditions : The nature of the nucleophile and the reaction conditions can influence the regioselectivity.

Experimental evidence from the closely related 3-bromo-4-nitroquinoline 1-oxide consistently shows that a variety of nitrogen and sulfur nucleophiles displace the bromine atom at the 3-position, leaving the nitro group at the 4-position intact. This strongly suggests that for this compound, nucleophilic attack preferentially occurs at the C3 position, leading to the displacement of the fluoro group.

Electrophilic Aromatic Substitution Reactions

In stark contrast to its high reactivity towards nucleophiles, this compound is exceptionally unreactive towards electrophilic aromatic substitution (SEAr). The quinoline ring system itself is less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net This deactivation is massively amplified in the target molecule by three powerful factors:

The N-Oxide Group : Under the strongly acidic conditions required for most SEAr reactions (e.g., nitration, sulfonation), the N-oxide oxygen atom is protonated. This places a formal positive charge on the ring system, making it extremely electron-deficient and resistant to attack by electrophiles.

The Nitro Group : The nitro group is one of the strongest deactivating groups, withdrawing electron density from the aromatic system through both inductive and resonance effects.

The Fluoro Group : The fluorine atom is also a deactivating group due to its strong inductive electron withdrawal.

Electrophilic attack on the parent quinoline molecule typically occurs on the benzene ring at positions 5 and 8. researchgate.netquimicaorganica.org While N-oxidation can sometimes direct electrophiles to the 4-position, this site is already substituted in the target molecule. quimicaorganica.org Given the cumulative deactivating effects of the substituents, any attempt at electrophilic substitution on this compound would require exceptionally harsh conditions, which would likely lead to the degradation of the molecule rather than substitution. Consequently, electrophilic aromatic substitution is not considered a viable reaction pathway for this compound, and there are no reported examples in the chemical literature, which is consistent with its electronic properties.

Rearrangement and Ring Transformation Reactions

The quinoline N-oxide framework, particularly when substituted with electron-withdrawing groups, is susceptible to various rearrangement and ring transformation reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from related quinoline and isoquinoline (B145761) N-oxide systems.

One notable reaction is the reaction of 3-substituted quinoline N-oxides with isocyanates. For instance, 3-nitroquinoline (B96883) N-oxide reacts with phenyl isocyanate in dimethylformamide (DMF) at elevated temperatures to yield 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline. clockss.org This transformation proceeds through a primary adduct formed via a 1,3-dipolar cycloaddition reaction. clockss.org Given the structural similarity, it is plausible that this compound would undergo a similar cycloaddition-rearrangement cascade.

Ring transformations of heterocyclic systems can also be initiated by nucleophilic attack, leading to a "scrap and build" scenario where parts of the original ring are incorporated into a new one. For example, 1-methyl-3,5-dinitro-2-pyridone, a highly electron-deficient heterocycle, undergoes ring transformation with enaminones to produce functionalized 4-nitroanilines. researchgate.net The electron-deficient nature of the quinoline ring in this compound, enhanced by the 3-fluoro and 4-nitro substituents, suggests its potential to undergo analogous nucleophile-induced ring-opening and subsequent recyclization reactions to form different heterocyclic or carbocyclic systems.

Oxidative and Reductive Transformations

The presence of two reducible functionalities, the N-oxide and the nitro group, makes the oxidative and reductive chemistry of this compound particularly rich. The selective reduction of one group in the presence of the other is a key challenge and depends heavily on the choice of reagents and reaction conditions.

The N-oxide group in quinoline N-oxides can be selectively reduced to the corresponding quinoline. This deoxygenation is a common transformation in organic synthesis. A variety of reagents are known to effect this reduction, with varying degrees of selectivity. For instance, titanium(III) chloride (TiCl3) is a mild and efficient reagent for the selective reduction of N-oxides to their parent amines, even in the presence of other reducible groups like sulfoxides. nih.govresearchgate.net This reagent's utility in biological matrices suggests its potential for clean and selective deoxygenation of this compound without affecting the nitro group. nih.govresearchgate.net

Electrochemical methods have also been employed for the deoxygenation of quinoline N-oxides. In some cases, the deoxygenation can accompany other reactions, such as C-H amination, where morpholine (B109124) N-oxide can be formed as a by-product, indicating the transfer of the oxygen atom from the quinoline N-oxide. mdpi.com

The reduction of the nitro group is a fundamental transformation in organic chemistry, often used to introduce an amino group. The reduction of 4-nitroquinoline 1-oxide (4NQO) has been studied in biological systems, where it is converted to 4-hydroxyaminoquinoline 1-oxide (4HAQO) by nitroreductase enzymes. nih.govwikipedia.org This suggests that the nitro group can be reduced while leaving the N-oxide intact.

In synthetic chemistry, catalytic hydrogenation is a common method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) are effective for this transformation. rsc.orgrsc.org Iron-based catalysts have also been developed for the controlled hydrogenation of N-heteroarenes, showing tolerance for various functional groups. scispace.com The choice of catalyst and conditions would be crucial for the selective reduction of the nitro group in this compound to afford 4-amino-3-fluoroquinoline 1-oxide. A two-step bioactivation mechanism has been proposed for compounds with both N-oxide and nitro groups, where the reduction of the N-oxide is followed by the reduction of the nitro group. nih.gov

Functional GroupReagent/CatalystProductSelectivity
N-OxideTitanium(III) chloride (TiCl3)3-Fluoro-4-nitroquinolineHigh for N-oxide reduction
Nitro GroupCatalytic Hydrogenation (e.g., Pd/C)4-Amino-3-fluoroquinoline 1-oxideDependent on catalyst and conditions
BothCatalytic Hydrogenation (harsher conditions)4-Amino-3-fluoroquinolinePossible with appropriate catalyst system

This table presents plausible outcomes based on the reactivity of analogous compounds.

Detailed Mechanistic Investigations

Understanding the reaction mechanisms of this compound is key to controlling its reactivity and designing synthetic routes to novel derivatives. Mechanistic studies, including the identification of intermediates and the application of kinetic principles, provide valuable insights.

C-H functionalization of quinoline N-oxides is a powerful tool for creating new derivatives. The N-oxide group acts as a directing group, facilitating the activation of specific C-H bonds. Palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to be highly selective for the C8 position under certain conditions, which is unusual as palladium catalysis typically favors the C2 position. acs.org

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. acs.orgrsc.org For the C8-selective arylation, the mechanism is believed to involve the formation of a five-membered palladacycle intermediate. acs.org The regioselectivity is influenced by electronic, steric, and solvation effects. acs.org In contrast, C2 activation often proceeds through a different pathway. rsc.org The mechanism for C-H activation generally involves the coordination of the metal to the N-oxide, followed by a concerted metalation-deprotonation (CMD) step to form an organometallic species. nih.gov

A proposed general mechanism for the palladium-catalyzed C-H functionalization of a quinoline N-oxide is as follows:

Coordination of the palladium catalyst to the N-oxide oxygen.

C-H bond activation at either the C2 or C8 position via a CMD pathway, forming a palladacycle intermediate.

Reaction with a coupling partner (e.g., an iodoarene).

Reductive elimination to form the functionalized product and regenerate the palladium catalyst.

The presence of the 3-fluoro and 4-nitro groups in this compound would significantly influence the electronic properties of the quinoline ring system, likely affecting the rates and regioselectivity of such C-H functionalization reactions.

Kinetic studies provide quantitative data on reaction rates, which can be used to deduce reaction mechanisms. The kinetic isotope effect (KIE) is a particularly powerful tool in this regard. libretexts.orgwikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step. libretexts.orgprinceton.edu

A primary KIE (kH/kD > 1) is observed when a C-H bond is cleaved in the rate-determining step. libretexts.org Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. princeton.edu

For the C-H functionalization of this compound, a KIE study could differentiate between various proposed mechanisms. For example, if the C-H bond cleavage is the rate-determining step, a significant primary KIE would be expected. The magnitude of the KIE can also provide information about the transition state geometry. baranlab.org

Reaction TypeIsotopic SubstitutionExpected KIE (klight/kheavy)Mechanistic Implication
C-H ArylationDeuteration at C8> 1 (Primary KIE)C8-H bond cleavage is in the rate-determining step.
C-H ArylationDeuteration at C2~ 1 (No KIE)C2-H bond cleavage is not in the rate-determining step for C8-arylation.
Nitro ReductionUse of 15N-labeled nitro group> 1N-O bond cleavage is involved in the rate-determining step.

This is a hypothetical table illustrating the application of KIE to the study of reaction mechanisms for the subject compound.

Kinetic studies on the reactions of substituted nitrogen heterocycles with nucleophiles have shown that the reactivity is highly dependent on the nature and position of the substituents. rsc.org For this compound, the strong electron-withdrawing effects of the fluoro and nitro groups would be expected to significantly enhance the rates of nucleophilic substitution reactions.

Spectroscopic Analysis and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For "Quinoline, 3-fluoro-4-nitro-, 1-oxide," a multi-nuclear NMR approach would be essential.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), and their coupling interactions (J). The aromatic region of the spectrum would be of particular interest, showing signals for the protons on the quinoline (B57606) ring system. The position and splitting patterns of these signals would be influenced by the electron-withdrawing effects of the nitro group, the fluorine atom, and the N-oxide functionality.

Expected ¹H NMR Data: A detailed data table for ¹H NMR would require experimental values which are not currently available in the cited literature.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
No experimental data available in the public domain.

Carbon-13 (¹³C) NMR spectroscopy would provide information about the carbon framework of the molecule. Each unique carbon atom in the quinoline ring would produce a distinct signal. The chemical shifts of these carbons would be significantly affected by the attached functional groups, particularly the fluorine and nitro groups.

Expected ¹³C NMR Data: A detailed data table for ¹³C NMR would require experimental values which are not currently available in the cited literature.

CarbonExpected Chemical Shift (ppm)
No experimental data available in the public domain.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique specifically for fluorine-containing compounds. For "this compound," this would provide a direct observation of the fluorine atom's chemical environment. The chemical shift of the fluorine signal would be characteristic of its position on the aromatic ring, and its coupling to adjacent protons would provide further structural confirmation.

Expected ¹⁹F NMR Data: A detailed data table for ¹⁹F NMR would require experimental values which are not currently available in the cited literature.

FluorineExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (Hz)
No experimental data available in the public domain.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of the carbon signals.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of "this compound," which would confirm its molecular formula (C₉H₅FN₂O₃). The fragmentation pattern observed in the mass spectrum would provide additional structural information, as the molecule would break apart in a predictable manner upon ionization.

Expected Mass Spectrometry Data: A detailed data table for Mass Spectrometry would require experimental values which are not currently available in the cited literature.

Fragment Ion (m/z)Proposed Structure
No experimental data available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the N-O stretching of the N-oxide, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-F stretching, and various vibrations associated with the aromatic quinoline ring.

Expected IR Spectroscopy Data: A detailed data table for IR Spectroscopy would require experimental values which are not currently available in the cited literature.

Functional GroupExpected Absorption Range (cm⁻¹)
N-O Stretch (N-oxide)~1200-1300
NO₂ Asymmetric Stretch~1500-1570
NO₂ Symmetric Stretch~1300-1370
C-F Stretch~1000-1400
Aromatic C=C Stretch~1400-1600
Aromatic C-H Stretch~3000-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic system like this compound, the UV-Vis spectrum is expected to be complex, arising from π → π* and n → π* transitions within the conjugated quinoline ring system. The presence of the N-oxide, nitro, and fluoro functional groups will further modulate these transitions.

A hypothetical UV-Vis absorption spectrum for this compound would likely display multiple absorption bands. The primary π → π* transitions of the quinoline ring would be prominent, with their positions and intensities influenced by the substituents. The n → π* transition, typically of lower intensity, associated with the non-bonding electrons of the nitrogen and oxygen atoms, may also be observable, although it could be masked by the stronger π → π* bands.

Table 1: Anticipated UV-Vis Spectral Characteristics of this compound

Transition Type Expected Wavelength Range (nm) Contributing Moieties
π → π* 250-400 Conjugated quinoline ring, Nitro group

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable information regarding its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis would reveal the planarity of the quinoline ring system and the orientation of the nitro and fluoro substituents. The N-oxide bond length and the geometry around the nitrogen atom would be precisely determined. Of particular interest would be the torsion angle of the nitro group relative to the quinoline plane, which impacts the extent of electronic conjugation.

Furthermore, the crystal packing arrangement would be elucidated, highlighting any significant intermolecular forces such as π-π stacking, dipole-dipole interactions, and potential C-H···O or C-H···F hydrogen bonds. These interactions are crucial in governing the macroscopic properties of the compound, including its melting point and solubility.

Table 2: Expected Crystallographic Parameters for this compound

Parameter Expected Information Significance
Crystal System e.g., Monoclinic, Orthorhombic Basic classification of the crystal lattice.
Space Group e.g., P2₁/c Describes the symmetry elements of the unit cell.
Unit Cell Dimensions a, b, c, α, β, γ Defines the size and shape of the unit cell.
Bond Lengths & Angles Precise values for all bonds and angles Confirms the molecular connectivity and geometry.
Torsion Angles Dihedral angles between planes Reveals the conformation of substituents.

Note: This table represents the type of data obtained from an X-ray diffraction study and is not based on experimental results for this specific compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its ground state, this compound is a diamagnetic molecule and would not produce an EPR signal. However, EPR spectroscopy would be an essential tool for studying any radical species derived from this compound.

For instance, under reducing conditions, the nitro group can be reduced to a nitro anion radical. This paramagnetic species would be EPR-active. The resulting EPR spectrum would provide detailed information about the electronic environment of the unpaired electron. The g-factor would be characteristic of a nitroaromatic radical. Furthermore, hyperfine coupling of the unpaired electron with the nitrogen nucleus of the nitro group (¹⁴N, I=1) and potentially with other magnetic nuclei in the molecule (e.g., ¹H, ¹⁹F) would result in a complex splitting pattern. Analysis of this hyperfine structure could map the spin density distribution across the molecule, offering insights into its electronic structure.

EPR could also be employed in spin-trapping experiments to detect any transient radical intermediates that might be formed during chemical or photochemical reactions involving this compound.

Table 3: Predicted EPR Spectral Parameters for the Nitro Anion Radical of this compound

Parameter Expected Value/Information Significance
g-factor ~2.004 Characteristic of a nitroaromatic radical anion.
Hyperfine Coupling (¹⁴N) Triplet splitting Confirms the localization of the unpaired electron on the nitro group.

Note: This table is hypothetical and illustrates the expected EPR parameters for a potential radical derivative of the title compound.

Computational and Theoretical Studies of Quinoline, 3 Fluoro 4 Nitro , 1 Oxide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like Quinoline (B57606), 3-fluoro-4-nitro-, 1-oxide, DFT calculations would typically be employed to understand its fundamental chemical characteristics. However, a specific application of this method to the target compound is not documented in the available literature.

Electronic Structure and Charge Distribution Analysis

A detailed analysis of the electronic structure and charge distribution for Quinoline, 3-fluoro-4-nitro-, 1-oxide, which would provide insights into its reactivity and intermolecular interactions, has not been specifically reported. Such a study would typically involve mapping the electron density and identifying regions of positive and negative electrostatic potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO for this compound have not been specifically calculated and reported, precluding a detailed discussion on its electrophilic and nucleophilic sites.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways and the characterization of transition states are essential for understanding the mechanisms of chemical reactions. There are no available studies that have modeled specific reactions involving this compound, or characterized the transition states of such reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While DFT is a reliable method for predicting spectroscopic parameters, which can aid in the experimental characterization of a compound, specific predicted NMR chemical shifts or IR frequencies for this compound are not available in the scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide valuable insights into the conformational behavior and interactions of molecules over time. There is no evidence of such simulations being performed for this compound in the reviewed literature. These studies would be beneficial for understanding its behavior in different environments, such as in solution or in biological systems.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural features of molecules with their chemical reactivity. No QSRR studies specifically including this compound have been found. Such research would be valuable for predicting the reactivity of related compounds based on their structural properties.

Investigation of Solvation Effects on Molecular Properties and Reactivity

Information regarding the influence of different solvents on the electronic structure, stability, and reactivity of this compound through computational modeling is not available in the reviewed literature.

Tautomerism and Conformational Landscape Analysis

There are no published studies detailing the potential tautomeric forms or the conformational analysis of this compound. Research into its rotational barriers, stable conformers, and the energetic landscape of its different spatial arrangements has not been documented.

Derivatization Strategies and Analogue Synthesis

Modular Approaches for Structural Diversification

The functionalization of the quinoline (B57606) scaffold represents a modular strategy for creating chemical diversity. rsc.org Quinoline N-oxides, in particular, have garnered significant interest as starting materials for numerous organic transformations, including oxidations, deoxygenations, nucleophilic reactions, and cycloadditions. rsc.org This versatility allows for the step-wise and controlled introduction of different functional groups, leading to the generation of libraries of related compounds.

The development of new synthetic methodologies, especially those involving regioselective C-H activation, has further enhanced the modular approach to derivatization. researchgate.net By utilizing the N-oxide as a directing group, chemists can achieve functionalization at specific positions under mild conditions, which is a powerful tool for building complex molecular architectures from the basic quinoline N-oxide core. researchgate.net

Functionalization at Specific Positions of the Quinoline N-Oxide Core (e.g., C2, C3, C4, C8)

The reactivity of the quinoline N-oxide core is not uniform across all positions, allowing for regioselective functionalization. The electronic properties imparted by the N-oxide group and other substituents dictate the preferred sites of reaction.

C2 Position : The C2 position is particularly susceptible to functionalization due to the electronic influence of the adjacent N-oxide group, which increases the acidity of the C2-H bond. nih.gov This has been exploited in a variety of transition-metal-catalyzed reactions, including palladium-catalyzed arylations and copper-catalyzed alkenylations. nih.govnih.govlookchem.com Numerous methods have been established for C-C, C-O, C-S, and C-N bond formation at this position. beilstein-journals.orgnih.gov

C3 Position : Direct functionalization at the C3 position is generally more challenging compared to other positions on the quinoline ring. researchgate.net However, recent advances have demonstrated that gold-catalyzed C3-H functionalization of quinoline N-oxides is possible, allowing for the introduction of indole (B1671886) and aniline (B41778) nucleophiles to form C-C and C-N bonds, respectively. researchgate.net

C4 Position : The C4 position in the target compound is occupied by a nitro group. This group is typically introduced via nitration of a quinoline N-oxide precursor using reagents like potassium nitrate (B79036) and sulfuric acid. researchgate.net The strong electron-withdrawing nature of the nitro group makes the C4 position highly activated towards nucleophilic aromatic substitution, allowing for its replacement by other functional groups.

C8 Position : The C8 position offers another site for diversification. While C2 functionalization is more common, palladium-catalyzed C-H arylation can be directed to the C8 position with high selectivity under specific reaction conditions. acs.orgnih.gov This regioselectivity is often influenced by the choice of catalyst, additives, and solvents, providing a complementary strategy to C2-functionalization. acs.orgnih.govresearchgate.netrsc.org

The table below summarizes various regioselective functionalization reactions on the quinoline N-oxide core.

PositionReaction TypeCatalyst/ReagentKey FindingsReference
C2AlkenylationCopperProvides efficient access to deoxygenated 2-alkenyl quinolines with good functional group tolerance. rsc.orgrsc.org
C2ArylationPalladiumHistorically the most common site for Pd-catalyzed arylation. acs.orgnih.gov
C3C-C / C-N CouplingGoldHighly selective, redox-neutral coupling with indoles and anilines as nucleophiles. researchgate.net
C8ArylationPalladiumAchieves high selectivity for the C8 isomer, unusual for palladium catalysis on this scaffold. acs.orgnih.govresearchgate.net

Introduction of Diverse Chemical Moieties

The nitro group at the C4 position of "Quinoline, 3-fluoro-4-nitro-, 1-oxide" renders this position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be harnessed to introduce various amine functionalities. The reaction proceeds via the addition of a nucleophilic amine to the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of the nitro group as a leaving group. nih.gov A similar strategy has been successfully applied to the synthesis of 3-fluoro-4-aminopyridine N-oxide from 3-bromo-4-nitropyridine (B1272033) N-oxide, where the nitro group activates the ring for nucleophilic attack. nih.gov

In a manner analogous to the synthesis of amino derivatives, alkoxy and aryloxy moieties can be introduced at the C4 position. Nucleophilic attack by alcohols or phenols (or their corresponding alkoxides/phenoxides) on the C4 carbon results in the displacement of the nitro group. This SNAr reaction provides a direct route to a variety of ether-linked quinoline N-oxide analogues, expanding the chemical space available for investigation.

Halogens can be incorporated into the quinoline N-oxide structure through various methods. For a compound like "this compound," the fluorine at the C3 position could be introduced via nucleophilic substitution on a precursor bearing a suitable leaving group, such as a bromine atom. Research on pyridine (B92270) N-oxides has shown that the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature, a reaction that is directly analogous to the quinoline system. nih.govrsc.org This demonstrates the feasibility of introducing fluorine atoms onto the heterocyclic core via nucleophilic displacement.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the quinoline N-oxide core.

Palladium-Catalyzed Arylation : Palladium catalysts are widely used to forge new carbon-carbon bonds via C-H activation. In the context of quinoline N-oxides, Pd-catalyzed arylation can be directed with high selectivity to either the C2 or C8 positions. acs.orgnih.gov While C2 arylation has been more extensively studied, recent methods have enabled highly selective C8 arylation, providing access to a different class of structural analogues. acs.orgresearchgate.netresearchgate.net The reaction typically involves coupling the quinoline N-oxide with an aryl halide or another arylating agent. nih.gov

Copper-Catalyzed Alkenylation : Copper-catalyzed reactions have been developed for the regioselective C2 alkenylation of quinoline N-oxides. rsc.orgrsc.org These methods provide an efficient route to 2-alkenyl quinolines, which are important structural motifs. rsc.orgrsc.orgacs.org The reaction often proceeds with alkynes and a boron source, involving the in-situ generation of an alkenyl-copper species that then attacks the C2 position of the quinoline N-oxide. rsc.org

The table below details examples of transition-metal catalyzed functionalizations.

ReactionCatalystPositionCoupling PartnerTypical ConditionsReference
ArylationPalladiumC8IodoarenesPd(OAc)₂, Additives, Microwave irradiation can accelerate the reaction. acs.orgnih.gov
ArylationPalladiumC2Unactivated ArenesPd(OAc)₂, Ag₂CO₃, 130 °C. nih.govlookchem.com
AlkenylationCopperC2AlkynesCu catalyst, Pinacol diborane. Leads to deoxygenated products. rsc.orgrsc.org
AlkenylationCopperC2AlkenylboronatesCu catalyst, Base. Provides C2-substituted oxygenated quinolines. acs.org

Skeletal Editing and Structural Rearrangements for Generating Novel Scaffolds

Skeletal editing has emerged as a powerful strategy for the generation of novel molecular frameworks by precisely modifying the core structure of a molecule. chinesechemsoc.org In the context of quinoline derivatives, particularly "this compound," these advanced synthetic methodologies offer a means to move beyond simple peripheral functionalization and access unique chemical space.

Recent advancements have demonstrated the feasibility of skeletal editing of quinoline N-oxides through various rearrangement and atom-swapping strategies. One notable approach involves a nitrogen-to-carbon single atom swap. chinesechemsoc.org This transformation, typically achieved under basic conditions with a sulfoxide (B87167) reagent, allows for the precise replacement of the N-O motif within the quinoline N-oxide scaffold with a C-H group, effectively converting the heterocyclic quinoline core into a carbocyclic naphthalene (B1677914) ring system. chinesechemsoc.orgresearchgate.net Mechanistic studies suggest this process involves a sequence of dearomatization and rearomatization steps. chinesechemsoc.org While not yet reported specifically for 3-fluoro-4-nitroquinoline 1-oxide, this strategy holds potential for creating novel carbocyclic analogues.

Another innovative strategy is the tunable skeletal editing of quinolines via Brønsted acid-catalyzed multicomponent reactions of quinoline N-oxides with dialkyl acetylenedicarboxylates and water. nih.govresearchgate.net This method is particularly versatile, as it allows for the generation of diverse nitrogen-containing heteroaromatic compounds in a modular fashion. nih.govresearchgate.net Through a one-pot procedure involving cyclization and sequential rearrangements, quinoline N-oxides can be converted into unique 2-substituted indolines. nih.govbioengineer.org These intermediates can then undergo further transformations, such as acid-promoted fragmentation to yield indoles, base-facilitated ring-opening to afford 2-alkenylanilines, or oxidative cyclization to produce isoquinolinones. nih.gov The ability to control the reaction pathways to generate different scaffolds from a common starting material underscores the power of this approach for generating structural diversity. nih.govbioengineer.org Furthermore, catalytic asymmetric versions of this skeletal editing have been developed, providing access to enantioenriched benzazepines bearing quaternary stereocenters. nih.govresearchgate.net The application of these methods to existing drug molecules containing a quinoline core has also been demonstrated, highlighting the potential for late-stage structural modifications. nih.govbioengineer.org

These skeletal editing and rearrangement strategies represent a significant step forward in the derivatization of complex heterocyclic systems like "this compound." They provide a pathway to novel scaffolds that would be difficult to access through traditional synthetic methods, thereby expanding the possibilities for developing new chemical entities.

Development of Multicomponent Reactions for this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product that incorporates substantial portions of all the reactants. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity, making it a valuable tool in medicinal chemistry and drug discovery. rsc.orgbeilstein-journals.org The development of MCRs for the synthesis of quinoline derivatives has been an active area of research, providing access to a wide range of substituted quinoline scaffolds. rsc.orgresearchgate.net

Several named MCRs have been successfully employed for the synthesis of quinolines, including the Povarov, Gewald, and Ugi reactions. rsc.orgresearchgate.net The Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene, is a classic method for constructing the quinoline core. researchgate.net Variations of this reaction, such as a microwave-assisted, camphor-10-sulfonic acid-promoted Povarov-type multicomponent synthesis of 4-arylated quinolines from anilines, alkynes, and paraformaldehyde, have been developed. researchgate.net

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is another cornerstone in quinoline synthesis. researchgate.net While traditionally a two-component reaction, its principles have been incorporated into MCR strategies. researchgate.net Similarly, the Doebner reaction, which forms quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, has been adapted for MCRs and has proven effective even for anilines with electron-withdrawing substituents. thieme-connect.com

While the direct application of these MCRs to "this compound" as a starting material is not extensively documented, the principles of these reactions can be applied to synthesize derivatives of the core quinoline structure. For instance, a substituted aniline bearing the 3-fluoro-4-nitro pattern could potentially be used in a Doebner or Povarov-type reaction to build the quinoline ring system with the desired substituents in place. The N-oxide functionality could then be introduced in a subsequent step.

Future Research Directions in Quinoline, 3 Fluoro 4 Nitro , 1 Oxide Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems

The inherent reactivity of Quinoline (B57606), 3-fluoro-4-nitro-, 1-oxide offers fertile ground for the exploration of new chemical transformations. The fluorine atom at the 3-position is susceptible to nucleophilic displacement, a characteristic that has been noted in early studies of this compound. Future research should systematically investigate the displacement of this fluorine atom with a wide array of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. This would provide access to a diverse library of 3-substituted-4-nitroquinoline-1-oxide derivatives.

Beyond simple nucleophilic substitution, the development of novel catalytic systems is paramount. Transition-metal catalysis, a cornerstone of modern organic synthesis, holds immense promise. ijpsjournal.comorganic-chemistry.orgnih.govrsc.org The N-oxide moiety can act as an effective directing group, enabling site-selective C-H functionalization at various positions on the quinoline core. ijpsjournal.comorganic-chemistry.orgrsc.org Investigations into palladium, rhodium, and ruthenium-catalyzed C-H activation could unveil pathways to introduce new functional groups at positions that are otherwise difficult to access. Furthermore, the development of metal-free catalytic systems, including organocatalysis and photoredox catalysis, would align with the growing demand for more sustainable and environmentally benign synthetic methods. researchgate.netresearchgate.net

Catalyst TypePotential ApplicationTarget Position(s)
Palladium(II)Cross-coupling reactions, C-H arylationC2, C8
Rhodium(III)C-H activation and annulationC8
Ruthenium(II)Arylation, deoxygenative functionalizationC8
OrganocatalystsAsymmetric transformations, green synthesisVarious
Photoredox CatalystsRadical-mediated functionalizationVarious

Development of Asymmetric Synthetic Methodologies for Chiral Analogues

The introduction of chirality into the Quinoline, 3-fluoro-4-nitro-, 1-oxide framework would open up new avenues for its application in medicinal chemistry and materials science. Currently, there is a dearth of research on the asymmetric synthesis of chiral analogues derived from this specific scaffold. Future efforts should be directed towards the development of enantioselective methodologies to generate chiral quinoline derivatives.

This could be achieved through several strategies. Asymmetric hydrogenation of the quinoline core, catalyzed by chiral transition metal complexes, could yield enantioenriched tetrahydroquinoline derivatives. ijpsjournal.comorganic-chemistry.org Furthermore, the functional groups present in this compound offer handles for the introduction of chiral auxiliaries or for asymmetric catalytic transformations. For instance, the nitro group could be reduced to an amine, which could then be derivatized with a chiral entity. Alternatively, the development of chiral phase-transfer catalysts or chiral organocatalysts could enable the enantioselective functionalization of the quinoline ring.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques applied for in situ reaction monitoring can provide real-time data on the consumption of reactants, the formation of intermediates, and the generation of products.

Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy are powerful tools for tracking changes in vibrational modes associated with key functional groups, such as the nitro group and the C-F bond. This would allow for the precise determination of reaction endpoints and the identification of transient intermediates. For reactions involving fluorescent species, in situ fluorescence spectroscopy could provide valuable kinetic information. Given the presence of the nitroaromatic moiety, techniques like Surface-Enhanced Raman Scattering (SERS) could also be explored for highly sensitive detection and monitoring.

Spectroscopic TechniqueInformation GainedPotential Application
In situ FT-IR (ReactIR)Functional group changes, reaction kineticsMonitoring nucleophilic substitution of fluorine
Raman SpectroscopyVibrational fingerprint, identification of intermediatesFollowing C-H functionalization reactions
In situ NMR SpectroscopyStructural elucidation of intermediatesMechanistic studies of complex transformations
Fluorescence SpectroscopyDetection of fluorescent speciesMonitoring reactions involving fluorescent reagents or products
Surface-Enhanced Raman Scattering (SERS)Ultrasensitive detection of nitroaromaticsTrace analysis and reaction monitoring

Deeper Computational Mechanistic Insights into Complex Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. Future research should leverage computational methods to gain deeper mechanistic insights into the complex transformations of this compound.

DFT calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity of various functionalization reactions. researchgate.netacs.orgnih.gov For instance, computational studies could help to rationalize the observed regioselectivity in transition-metal-catalyzed C-H functionalization reactions by comparing the energies of different possible intermediates and transition states. acs.orgnih.gov Furthermore, theoretical calculations can aid in the design of new catalysts with enhanced activity and selectivity for specific transformations of the target molecule. These computational investigations will be instrumental in moving from empirical observations to a more predictive and rational approach to reaction development.

Integration of Green Chemistry Principles into All Stages of Synthesis

The principles of green chemistry should be a guiding framework for all future research involving this compound. This includes the development of synthetic routes that are more atom-economical, utilize less hazardous reagents and solvents, and are more energy-efficient.

Future research should focus on replacing traditional, often harsh, synthetic methods with greener alternatives. This could involve the use of water as a solvent, the development of solvent-free reaction conditions, and the use of microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. nih.gov Biocatalysis, employing enzymes to carry out specific chemical transformations, represents another promising avenue for the green synthesis of derivatives of this compound. nih.govresearchgate.netacs.org The use of nanocatalysts, which often exhibit high activity and can be easily recycled, also aligns with the principles of green chemistry. nih.govresearchgate.netnih.gov

Green Chemistry ApproachApplication in Quinoline Synthesis
Use of Greener SolventsWater, ionic liquids, supercritical fluids
Alternative Energy SourcesMicrowave irradiation, ultrasonication
BiocatalysisEnzymatic reduction of nitro group, asymmetric synthesis
NanocatalysisRecyclable catalysts for various transformations
Atom EconomyDevelopment of addition and cycloaddition reactions

Rational Design and Synthesis of Complex Polyfunctionalized Architectures

The ultimate goal of exploring the chemistry of this compound is to utilize it as a building block for the synthesis of complex, polyfunctionalized molecules with potential applications in fields such as medicinal chemistry and materials science. Future research should focus on the rational design and synthesis of such complex architectures.

Q & A

Q. What are the recommended synthetic routes for Quinoline, 3-fluoro-4-nitro-, 1-oxide, and how do reaction conditions influence yield and purity?

The synthesis of fluorinated nitroquinoline oxides typically involves cyclization or functionalization of preformed quinoline scaffolds. Classical methods like the Skraup or Friedlander reactions can be adapted by introducing fluorine and nitro groups at specific positions via electrophilic substitution or metal-catalyzed cross-coupling . For example:

  • Fluorination : Use Zn/NH₃ systems for selective ortho-hydrodefluorination to retain fluorine at the 3-position .
  • Nitration : Optimize nitration conditions (e.g., HNO₃/H₂SO₄) to target the 4-position while avoiding over-oxidation of the N-oxide moiety .
  • N-Oxidation : Employ H₂O₂ or peracetic acid under controlled pH to oxidize the quinoline nitrogen without degrading sensitive substituents .

Q. Key Considerations :

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (≥85%) compared to conventional heating .
  • Purity (>98%) can be achieved via column chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and computational methods are most effective for characterizing the structure of this compound?

Experimental Techniques :

  • NMR : ¹⁹F NMR is critical for confirming fluorine position (δ ≈ -110 to -120 ppm for aromatic F), while ¹H/¹³C NMR resolves nitro and N-oxide effects on neighboring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragments induced by nitro group loss .
  • X-ray Crystallography : Resolves regiochemistry of substituents and confirms N-oxide geometry .

Q. Computational Methods :

  • DFT Calculations : Predict thermodynamic stability, HOMO-LUMO gaps, and electrostatic potential maps to rationalize reactivity .
  • IR Spectroscopy : Simulated vs. experimental spectra validate nitro (1520–1350 cm⁻¹) and N-oxide (1250–1150 cm⁻¹) stretching frequencies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Carcinogenicity : Classified as a potential carcinogen (similar to 4-nitroquinoline-1-oxide); use fume hoods and PPE (gloves, goggles, lab coats) .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents to prevent nitro group reduction .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration to minimize environmental release .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-nitro substituents influence the reactivity of Quinoline 1-oxide in cross-coupling reactions?

The electron-withdrawing nitro group at C4 deactivates the ring, directing electrophiles to the C6/C8 positions. The 3-fluoro substituent enhances stability of intermediates via inductive effects but may sterically hinder bulky reagents .

  • Suzuki-Miyaura Coupling : Use Pd(OAc)₂/XPhos catalysts to couple aryl boronic acids at C6/C8, achieving yields >75% .
  • Regioselective Sulfonylation : Quinoline N-oxide reacts with sulfonic acids under TsCl/water conditions, favoring C2 functionalization due to N-oxide activation .

Q. What strategies resolve contradictory data on the biological activity of fluorinated nitroquinoline derivatives?

  • Meta-Analysis : Compare MIC (Minimum Inhibitory Concentration) values across studies using standardized bacterial strains (e.g., S. aureus ATCC 25923) .
  • Structure-Activity Relationship (SAR) : Isolate variables (e.g., logP, nitro group reduction potential) to distinguish antimicrobial vs. anticancer mechanisms .
  • Dose-Response Curves : Re-evaluate conflicting cytotoxicity data using 3D cell cultures to mimic in vivo conditions better .

Q. How can computational modeling optimize the design of this compound derivatives for targeted drug discovery?

  • Molecular Docking : Screen derivatives against HIV-1 reverse transcriptase or topoisomerase II using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify derivatives with persistent hydrogen bonds to key residues (e.g., Lys103 in HIV-1 RT) .
  • ADMET Prediction : Use SwissADME to filter candidates with high gastrointestinal absorption and CYP450 inhibition risks .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

  • Solvent-Free Reactions : Conduct nitration in molten urea to eliminate volatile organic solvents .
  • Catalyst Recycling : Recover LaCl₃ catalysts from Friedlander reactions via aqueous extraction, maintaining >90% efficiency over 5 cycles .
  • Ultrasound Promotion : Reduce reaction time for N-oxidation by 70% using ultrasonic irradiation (40 kHz, 300 W) .

Q. How does the N-oxide moiety affect the photophysical properties of this compound?

  • Fluorescence Quenching : The N-oxide group introduces non-radiative decay pathways, reducing quantum yield (Φ < 0.1) compared to non-oxidized analogs .
  • UV-Vis Spectroscopy : N-oxide shifts λₘₐₓ to 320–340 nm (π→π* transitions) with molar absorptivity ε ≈ 10⁴ L·mol⁻¹·cm⁻¹ .

Q. Methodological Guidelines

  • Experimental Design : Use factorial DoE (Design of Experiments) to optimize temperature, catalyst loading, and solvent ratios .
  • Data Validation : Cross-reference NMR/MS data with computational predictions to confirm structural assignments .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .

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